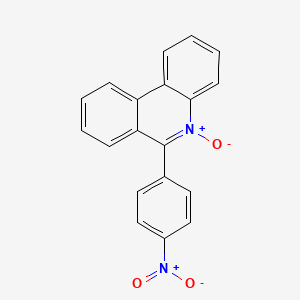
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is a complex organic compound characterized by its phenanthridine core structure substituted with a 4-nitrophenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine derivatives followed by oxidation processes. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amino group is a common reaction, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenanthridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 6-(4-Aminophenyl)-5-oxo-5lambda~5~-phenanthridine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenanthridine core can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate and 4-nitrophenyl phosphate share the nitrophenyl group but differ in their core structures and reactivity.
Phenanthridine derivatives: Compounds such as 5,6-dimethylphenanthridine and 6-bromo-5-oxo-5lambda~5~-phenanthridine have similar core structures but different substituents.
Uniqueness: 6-(4-Nitrophenyl)-5-oxo-5lambda~5~-phenanthridine is unique due to its specific combination of the nitrophenyl group and the phenanthridine core, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
CAS No. |
116449-36-6 |
|---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-5-oxidophenanthridin-5-ium |
InChI |
InChI=1S/C19H12N2O3/c22-20-18-8-4-3-6-16(18)15-5-1-2-7-17(15)19(20)13-9-11-14(12-10-13)21(23)24/h1-12H |
InChI Key |
FTMWYGLXNLRHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


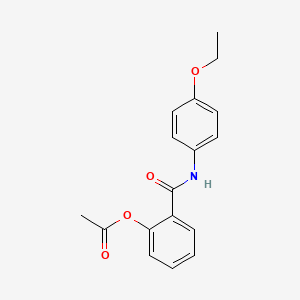
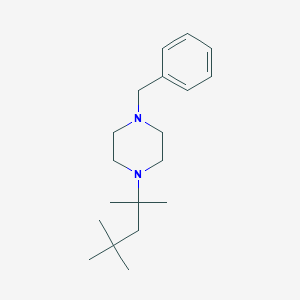
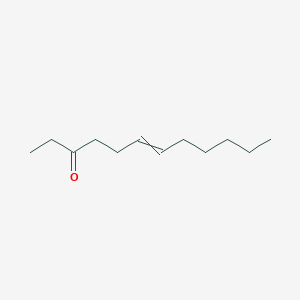
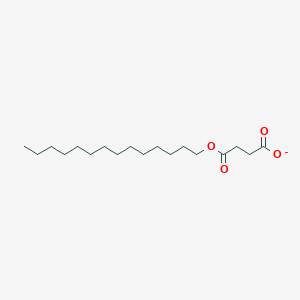
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


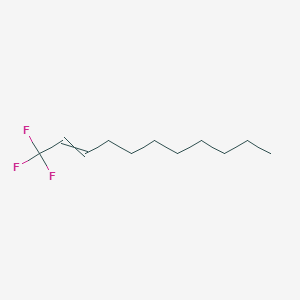
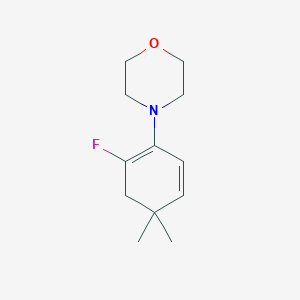
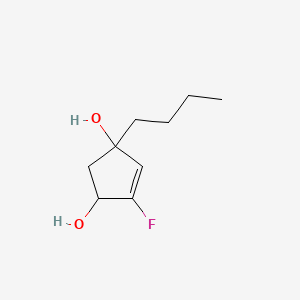


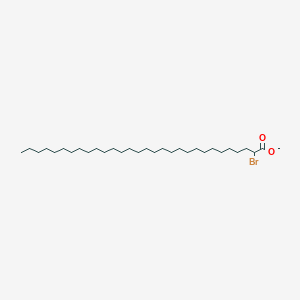
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
